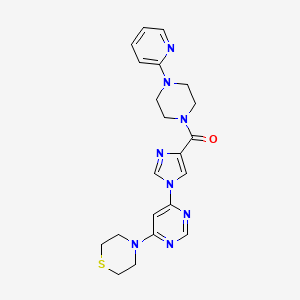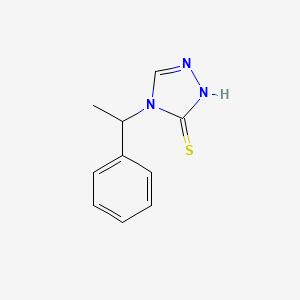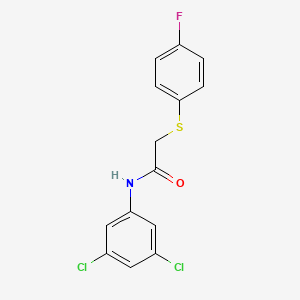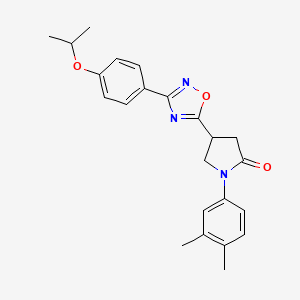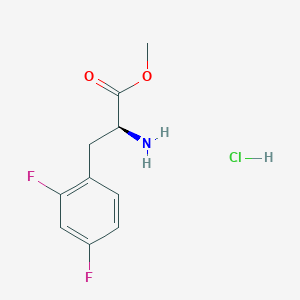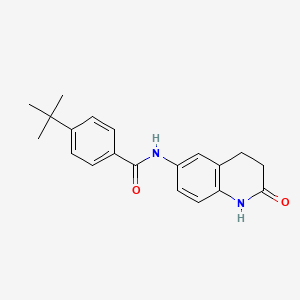
4-(tert-butyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the core structure of the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, especially in the context of emerging viral diseases.
Anti-inflammatory Properties
The indole nucleus is known for its anti-inflammatory effects . By modulating inflammatory pathways, indole derivatives can contribute to the treatment of chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of our compound could lead to new therapeutic options for conditions like arthritis or asthma.
Anticancer Potential
Indole derivatives have been explored for their anticancer activities , with some showing the ability to interfere with tumor growth and proliferation . The compound’s ability to bind with high affinity to multiple receptors could make it a valuable candidate for cancer treatment research.
Anti-HIV Effects
The structural complexity of indole derivatives lends them to be potent anti-HIV agents . They can inhibit the replication of HIV by targeting various stages of the virus’s life cycle . Further research could explore the compound’s efficacy against HIV and its potential as part of combination therapies.
Antioxidant Capabilities
Oxidative stress is implicated in numerous diseases, and indole derivatives have shown antioxidant properties that could neutralize free radicals . Investigating the antioxidant capacity of our compound could lead to applications in preventing or treating oxidative stress-related conditions.
Antimicrobial and Antitubercular Activities
Indole derivatives have demonstrated antimicrobial and antitubercular activities . They have been effective against a broad range of pathogens, including Mycobacterium tuberculosis . This suggests that our compound could be a starting point for the development of new antimicrobial agents.
Antidiabetic Actions
Research has indicated that indole derivatives can have antidiabetic effects , potentially through the modulation of insulin signaling pathways . Studying the compound’s impact on glucose metabolism could open up new avenues for diabetes management.
Antimalarial Properties
Indole derivatives have also been used in the fight against malaria, a disease caused by Plasmodium parasites . The compound’s potential as an antimalarial agent could be explored, especially given the ongoing need for new treatments due to drug resistance.
properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)15-7-4-13(5-8-15)19(24)21-16-9-10-17-14(12-16)6-11-18(23)22-17/h4-5,7-10,12H,6,11H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSKWULMIQDQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

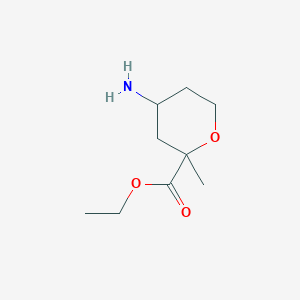
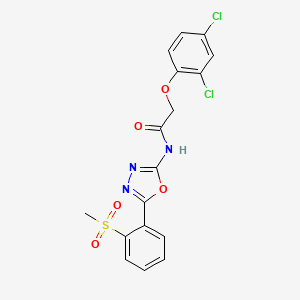
![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)
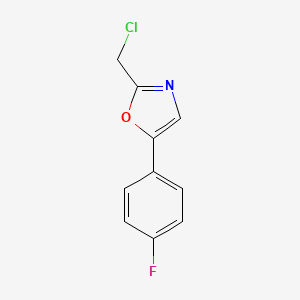
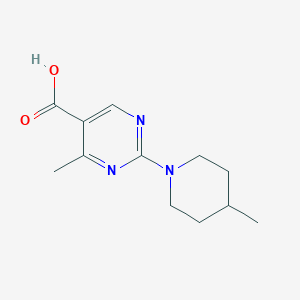
![N-(4-bromo-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2877567.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
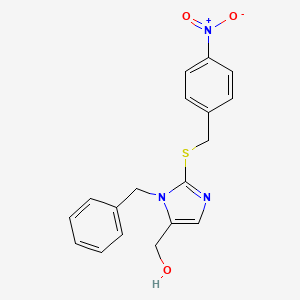
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
